(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic compound often explored in pharmaceutical and biochemical research due to its potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis involving key intermediates. Typically, starting from 3-chloropyridine, a nucleophilic substitution reaction introduces the piperidine moiety, followed by the formation of the imidazo[1,2-a]pyridine ring through cyclization reactions under controlled conditions. Industrial Production Methods: Large-scale production necessitates efficient and scalable methods, often employing optimized reaction conditions, catalysts, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions including:
Oxidation: This reaction may involve the functional groups present in the compound.
Reduction: Modifications on the pyridine and piperidine rings.
Substitution: Halide substitution can be common due to the presence of the chloropyridine ring. Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) are frequently used. Major Products Formed: Products vary depending on the reaction but often include modified analogs of the parent compound, which are then studied for improved or diversified activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules. Biology: Examined for its interactions with biological macromolecules. Medicine: Potential therapeutic agent, with ongoing research into its efficacy and safety. Industry: Applied in the development of new materials or chemical processes.
Mechanism of Action
The compound likely exerts its effects by binding to specific molecular targets, altering biological pathways. The exact pathways and targets can vary but may include key enzymes or receptors crucial to the therapeutic areas being studied.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other piperidinyl or pyridinyl derivatives, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone may offer unique bioactivity or improved pharmacokinetic properties, making it a subject of extensive research.
Similar Compounds
4-Pyridinyl-piperidines
Imidazo[1,2-a]pyridines
Chloropyridine derivatives
This gives you a comprehensive overview
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-13-18(24-9-3-2-4-17(24)22-13)19(25)23-10-6-14(7-11-23)26-16-5-8-21-12-15(16)20/h2-5,8-9,12,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMXVDNGZFBXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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